Cytosine Binding Affinity: CodB Kd = 51 ± 9 μM Versus 5-Fluorocytosine Kd = 285 μM
CodB binds its native substrate cytosine with a dissociation constant (Kd) of 51 ± 9 μM as measured by a thermostability shift assay using detergent-solubilised membranes from Escherichia coli cells overexpressing CodB . Under identical assay conditions, the clinically relevant antimycotic prodrug 5-fluorocytosine exhibited a Kd of 285 μM, representing a 5.6-fold weaker affinity . This quantitative affinity differential provides a direct, assay-validated metric for distinguishing CodB's substrate preference in pharmacological uptake screening.
| Evidence Dimension | Dissociation constant (Kd) for substrate binding measured by thermostability assay |
|---|---|
| Target Compound Data | Kd = 51 ± 9 μM (cytosine); mean ± s.e.m., n = 4 independent titrations |
| Comparator Or Baseline | Kd = 285 μM (5-fluorocytosine); estimated from stability assay (same experimental system) |
| Quantified Difference | 5.6-fold higher affinity for cytosine over 5-fluorocytosine (ΔKd ≈ 234 μM) |
| Conditions | Detergent-solubilised membranes from E. coli Lemo21(DE3) cells overexpressing CodB; thermostability assay with cytosine/5-fluorocytosine titration; averaged from 4 independent titrations |
Why This Matters
This affinity benchmark enables researchers to select CodB over alternative transporters when quantitative cytosine uptake kinetics or 5-fluorocytosine prodrug sensitivity screening are critical experimental endpoints.
- [1] Hatton CE, Brotherton DH, Spencer M, Cameron AD. Structure of cytosine transport protein CodB provides insight into nucleobase-cation symporter 1 mechanism. EMBO J. 2022;41(16):e110527. Binding affinity data on p. 7 (Fig 1B, Fig EV4D). doi:10.15252/embj.2021110527. PMID: 35775318. View Source
